molecular formula C11H18O3 B14142641 (E)-Methyl 2-acetyloct-2-enoate CAS No. 228114-02-1

(E)-Methyl 2-acetyloct-2-enoate

Cat. No.: B14142641
CAS No.: 228114-02-1
M. Wt: 198.26 g/mol
InChI Key: VNYSSRPQCBDQDJ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 2-acetyloct-2-enoate is an organic compound with the molecular formula C11H18O3. It is a member of the enolate family, characterized by the presence of a double bond and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-acetyloct-2-enoate typically involves the reaction of an appropriate aldehyde or ketone with a methyl ester in the presence of a base. One common method is the Claisen condensation, where an ester reacts with a ketone to form a β-keto ester. The reaction conditions often include the use of a strong base such as sodium ethoxide or sodium hydride in an anhydrous solvent like ethanol or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the product typically involves distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-acetyloct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated esters.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters.

Scientific Research Applications

(E)-Methyl 2-acetyloct-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-acetyloct-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can further participate in biochemical pathways. The double bond in the enolate structure allows for conjugation and resonance stabilization, making the compound reactive in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetyloctanoate: Similar structure but lacks the double bond.

    Ethyl 2-acetyloct-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester group.

    Methyl 2-acetylhex-2-enoate: Similar structure with a shorter carbon chain.

Uniqueness

(E)-Methyl 2-acetyloct-2-enoate is unique due to its specific combination of a double bond and an ester group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

228114-02-1

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl (E)-2-acetyloct-2-enoate

InChI

InChI=1S/C11H18O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h8H,4-7H2,1-3H3/b10-8+

InChI Key

VNYSSRPQCBDQDJ-CSKARUKUSA-N

Isomeric SMILES

CCCCC/C=C(\C(=O)C)/C(=O)OC

Canonical SMILES

CCCCCC=C(C(=O)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.